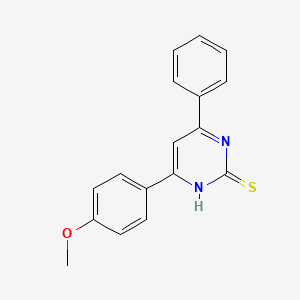

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-4-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-20-14-9-7-13(8-10-14)16-11-15(18-17(21)19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXJZRZMFPGGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497574 | |

| Record name | 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66443-37-6 | |

| Record name | 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Chalcone and Thiourea Condensation (Friction Method)

Overview:

This method involves a two-step synthesis starting from substituted chalcones, which are then reacted with thiourea to form the target pyrimidine-2-thione derivative.

Step 1: Synthesis of Substituted Chalcone Derivatives

- Equimolar amounts of 4-methoxybenzaldehyde and acetophenone are mixed in a mortar and pulverized using a pestle at room temperature.

- A few drops of ethanol and potassium hydroxide (KOH) are added to facilitate the Claisen-Schmidt condensation reaction.

- The reaction progress is monitored by thin-layer chromatography (TLC) and typically completes within 10-12 minutes.

- The chalcone product is recrystallized from ethanol and purity confirmed by TLC and melting point analysis.

Step 2: Formation of Pyrimidine-2(1H)-thione

- Equimolar amounts of the synthesized chalcone and thiourea are ground together in a mortar with ethanol and KOH at room temperature.

- The mixture is neutralized and then poured into ice-cold water to precipitate the product.

- The precipitate is filtered, dried, and recrystallized from ethanol to yield the pyrimidine-2-thione derivative.

- The yield for 4-(4-methoxyphenyl)-6-phenylpyrimidine-2(1H)-thione is reported to be approximately 78%.

- Characterization includes IR, 1H NMR, and 13C NMR spectroscopy confirming the functional groups and structure.

- Key IR absorptions include C=S stretch (~1258 cm⁻¹), NH stretch (~3015 cm⁻¹), and C=N (~1605 cm⁻¹).

- 1H NMR signals correspond to aromatic protons and thione NH, confirming the heterocyclic structure.

| Parameter | Data |

|---|---|

| Molecular Formula | C17H14N2OS |

| Molecular Weight | 294.37 g/mol |

| Yield | 78% |

| IR Peaks (cm⁻¹) | 1645 (-C=C), 2865 (=C-H), 1525 (=C-H bend), 1258 (C=S), 3015 (C-NH) |

| 1H NMR (δ ppm, CDCl3) | 6.4 - 8.34 (aromatic H) |

| 13C NMR (δ ppm, CDCl3) | 121.5, 123.6, 125.0, etc. |

This method is straightforward, solvent-efficient, and yields high purity products suitable for further applications.

Microwave-Assisted Solvent-Free Cyclocondensation

Overview:

A more modern and environmentally friendly approach employs microwave irradiation to accelerate the synthesis of pyrimidine derivatives, including thione analogs, under solvent-free conditions.

- A mixture of acetophenone (or N-aryl-3-oxobutanamide), 4-methoxybenzaldehyde, and thiourea is combined in stoichiometric amounts.

- A catalytic amount of p-toluenesulfonic acid (PTSA) is added to the mixture.

- The reaction mixture is ground thoroughly and subjected to microwave irradiation at 100°C and 200 watts for a short duration (typically minutes).

- Reaction progress is monitored by TLC.

- After completion, the mixture is treated with water to remove excess reagents and catalyst, then extracted with ethyl acetate.

- The crude product is purified by recrystallization or column chromatography.

- The microwave method significantly reduces reaction time compared to conventional heating.

- It is solvent-free during the reaction, which aligns with green chemistry principles.

- The method provides good to excellent yields with high purity.

- The synthesized pyrimidine-2-thione derivatives show melting points consistent with literature values.

- IR, NMR, and mass spectrometry confirm the structure and purity.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Microwave irradiation | 100°C, 200 W, solvent-free | 75-80 | Fast reaction, clean product |

| Catalyst | p-Toluenesulfonic acid (catalytic) | - | Facilitates cyclocondensation |

| Purification | Recrystallization or chromatography | - | High purity achieved |

This method is highly efficient and suitable for rapid synthesis of pyrimidine-2-thione derivatives, including 6-(4-methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione.

Comparative Analysis of Preparation Methods

| Feature | Friction Method (Chalcone + Thiourea) | Microwave-Assisted Solvent-Free Method |

|---|---|---|

| Reaction Time | 10-12 minutes (chalcone formation) + additional time for cyclization | Minutes under microwave irradiation |

| Solvent Use | Ethanol used in both steps | Solvent-free during reaction |

| Catalyst | KOH and ethanol | p-Toluenesulfonic acid (PTSA) |

| Yield | ~78% | 75-80% |

| Purification | Recrystallization from ethanol | Recrystallization or chromatography |

| Environmental Impact | Moderate (ethanol solvent used) | Low (solvent-free, less waste) |

| Scalability | Good | Excellent, due to rapid reaction times |

Summary of Research Findings

- The preparation of this compound is effectively achieved via condensation of substituted chalcones with thiourea.

- The friction method offers a simple, room-temperature procedure with moderate solvent use and good yields.

- Microwave-assisted synthesis under solvent-free conditions provides a rapid, green alternative with comparable yields and high purity.

- Both methods employ characterization techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity of the final product.

- The choice of method depends on available equipment, desired throughput, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding pyrimidine-2-thiol.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or methoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Pyrimidine-2-thiol.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can coordinate with metal ions, forming stable complexes that inhibit enzyme activity. Additionally, the aromatic rings can participate in π-π stacking interactions with other aromatic systems, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Key structural analogs differ in substituent groups on the pyrimidine ring or attached aromatic systems. These modifications impact physicochemical properties and bioactivity:

| Compound Name | Substituents (Position) | Key Features | Reference |

|---|---|---|---|

| 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione | 4-phenyl, 6-(4-methoxyphenyl), 2-thione | Electron-donating methoxy group enhances solubility and π-π stacking. | [1, 4] |

| 9b (Pyrazole-substituted analog) | 4-(4-methoxyphenyl), 6-(pyrazole) | Bulky pyrazole substituent reduces symmetry, increasing melting point (233–235°C). | [1] |

| 8b (Benzofuran-fused analog) | 4-benzofuran-3-yl, 6-Schiff base | Extended conjugation via benzofuran improves UV absorption and anticancer activity. | [2] |

| 5b (4-Chlorophenyl tail moiety) | 4-chlorophenyl, pyrimidin-2(1H)-thione | Electron-withdrawing Cl group lowers electron density, reducing anticancer potency vs. methoxy derivatives. | [5] |

| 5d (Dihydropyrimidine-thione) | 4-(4-chlorophenyl), 6-(p-tolyl) | Saturated dihydropyrimidine ring enhances stability but reduces planarity. | [7] |

Physicochemical Properties

- Melting Points :

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol, DMSO), whereas bromo/chloro substituents reduce it .

Key Research Findings and Trends

Substituent Effects :

- Electron-donating groups (e.g., -OCH₃) enhance bioactivity and solubility but may reduce metabolic stability.

- Bulky substituents (e.g., pyrazole, benzofuran) improve target selectivity but complicate synthesis .

Structure-Activity Relationships (SAR) :

- Planar pyrimidine-thiones exhibit stronger DNA binding than dihydropyrimidine derivatives .

- Schiff base derivatives (e.g., 8b-e) show dual functionality as antioxidants and anticancer agents .

Contradictions: While methoxy groups generally enhance activity, compound 5b (4-chlorophenyl) unexpectedly showed lower cytotoxicity than 4b (pyrimidinone spacer), highlighting spacer-dependent effects .

Biological Activity

6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a methoxy and phenyl group, contributing to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma A375 | 1.71 ± 0.58 | Induction of apoptosis |

| MCF-7 (Breast) | 2.34 ± 0.75 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The IC50 values for COX-2 inhibition were reported at 0.04 ± 0.02 µmol, comparable to the standard drug celecoxib.

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 6-(4-Methoxyphenyl)... | Not specified | 0.04 ± 0.02 |

| Celecoxib | Not specified | 0.04 ± 0.01 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which are critical in the synthesis of prostaglandins involved in inflammation.

- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Modulation : By interfering with the cell cycle, it prevents cancer cells from proliferating.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Modifications to the methoxy group or the phenyl ring can significantly influence potency and selectivity against specific biological targets.

Table 3: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and bioavailability |

| Phenyl substitution | Alters binding affinity to target enzymes |

Case Studies

A notable case study involved the evaluation of this compound's efficacy in an animal model of inflammation, where it demonstrated a significant reduction in edema compared to control groups, highlighting its potential for therapeutic use in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 6-(4-Methoxyphenyl)-4-phenylpyrimidine-2(1H)-thione, and what factors influence reaction yields?

Methodological Answer: The compound is synthesized via condensation reactions. A common method involves reacting (2E)-1,3-diphenylprop-2-en-1-one with thiourea in ethanol, followed by slow addition of potassium hydroxide and neutralization with HCl to precipitate the product . Alternative routes include refluxing 4-methylpent-3-en-2-one with substituted anilines and potassium thiocyanate in acetone . Key factors affecting yields include stoichiometry (equimolar ratios), reaction time (e.g., 10 hours for complete cloudiness), solvent choice (ethanol vs. acetone), and post-reaction neutralization/purification steps .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography resolves the non-planar thio-tetrahydropyrimidine ring system and dihedral angles (e.g., 65.58° between aromatic planes), critical for understanding conformational stability .

- 1H NMR identifies substituent environments (e.g., δ 3.68–3.82 ppm for methoxy groups) .

- IR spectroscopy confirms functional groups (e.g., –OH at ~3180–3465 cm⁻¹, C=O at ~1668–1674 cm⁻¹) .

- Mass spectrometry validates molecular weight (e.g., m/z 440 [M⁺] for trifluoromethyl derivatives) .

Q. What biological activities are associated with pyrimidine-thione derivatives, and how are they screened?

Methodological Answer: Pyrimidine-thiones exhibit antibacterial, antitumor, and anti-inflammatory activities. Screening involves:

- In vitro assays : Testing against bacterial/fungal strains (e.g., MIC determination) or cancer cell lines (e.g., IC₅₀ via MTT assay).

- SAR studies : Modifying substituents (e.g., methoxy, trifluoromethyl) to enhance activity . Evidence shows derivatives with electron-withdrawing groups (e.g., –CF₃) improve antitumor potency .

Q. How is the purity of the compound validated, and what analytical standards are recommended?

Methodological Answer: Purity is confirmed via:

- Elemental analysis (e.g., %C, %H, %N deviations ≤0.1%) .

- Chromatography : HPLC/GC-MS to detect impurities.

- Melting point consistency (e.g., 193–195°C for trifluoromethyl derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Re-examine sample purity : Impurities (e.g., unreacted thiourea) may skew NMR/IR data .

- Validate via X-ray crystallography : Resolve ambiguities in bond lengths/angles (e.g., C–S bond at 1.70–1.72 Å vs. predicted 1.68 Å) .

- Employ DFT calculations : Compare optimized geometries with experimental structures to identify discrepancies in dihedral angles or hydrogen bonding .

Q. What strategies enhance the biological activity of pyrimidine-thiones while maintaining solubility?

Methodological Answer:

- Introduce hydrophilic groups : Hydroxy or methoxy substituents improve aqueous solubility without compromising activity .

- Hybrid derivatives : Attach pharmacophores (e.g., chromeno-pyrimidines) to synergize antitumor and antimicrobial effects .

- Cocrystallization : Use coformers (e.g., carboxylic acids) to modify crystal packing and dissolution rates .

Q. How do hydrogen bonding networks and crystal packing influence physicochemical properties?

Methodological Answer: Intermolecular O–H···S and N–H···S interactions stabilize the crystal lattice, increasing melting points and reducing hygroscopicity . Dihedral angles (e.g., 89.18° between methoxyphenyl and pyrimidine rings) impact π-π stacking, affecting solubility and bioavailability .

Q. What green chemistry approaches optimize the synthesis of this compound?

Methodological Answer:

Q. How can structural modifications address discrepancies in biological activity across studies?

Methodological Answer:

Q. What advanced techniques validate the compound’s conformation in solution vs. solid state?

Methodological Answer:

- Dynamic NMR : Detect ring-flipping or tautomerism in solution (e.g., thione ↔ thiol equilibrium).

- SC-XRD vs. PXRD : Compare single-crystal and powder data to assess polymorphism .

- Solid-state NMR : Confirm hydrogen bonding patterns observed in X-ray structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.